molecular formula C28H48N4O18 B12323697 3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid

3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid

Cat. No.: B12323697
M. Wt: 728.7 g/mol
InChI Key: HWIHOSGHOVCLLL-UHFFFAOYSA-N
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Description

The compound 3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid is a highly complex glycoconjugate characterized by:

  • Core structure: A central oxane (tetrahydropyran) ring substituted with multiple acetamido, hydroxy, and hydroxymethyl groups.
  • Branched extensions: Two additional oxane rings linked via glycosidic bonds, each bearing acetamido and hydroxy substitutions.
  • Amino acid moiety: A 2-aminobutanoic acid residue attached to the core oxane ring.

Properties

Molecular Formula

C28H48N4O18

Molecular Weight

728.7 g/mol

IUPAC Name

3-[3-acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid

InChI

InChI=1S/C28H48N4O18/c1-8(15(29)25(43)44)46-28-18(32-11(4)37)24(50-27-17(31-10(3)36)23(42)20(39)13(6-34)48-27)21(40)14(49-28)7-45-26-16(30-9(2)35)22(41)19(38)12(5-33)47-26/h8,12-24,26-28,33-34,38-42H,5-7,29H2,1-4H3,(H,30,35)(H,31,36)(H,32,37)(H,43,44)

InChI Key

HWIHOSGHOVCLLL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C

Origin of Product

United States

Biological Activity

The compound 3-[3-acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid is a complex organic molecule characterized by multiple functional groups that contribute to its biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a complex structure with several hydroxyl and acetamido groups attached to a sugar backbone. Its molecular formula is C19H32N2O13C_{19}H_{32}N_{2}O_{13}, and it has a molecular weight of approximately 596.45 Da. The presence of these functional groups suggests significant interactions with biological macromolecules such as proteins and nucleic acids.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes involved in metabolic pathways. For instance, it has been shown to act as a substrate for glycosyltransferases, which play a crucial role in carbohydrate metabolism. The acetamido groups enhance its solubility and reactivity, allowing it to participate in enzymatic reactions effectively.

Antimicrobial Properties

Studies have demonstrated that the compound exhibits antimicrobial activity against several bacterial strains. It interferes with peptidoglycan synthesis by inhibiting transglycosylases and transpeptidases, essential for bacterial cell wall integrity. This mechanism makes it a potential candidate for antibiotic development.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can downregulate pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the effectiveness of the compound against E. coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. This study highlights the potential application of the compound in developing new antimicrobial agents.
  • Inflammation Models : In animal models of inflammation, treatment with the compound resulted in a significant reduction in edema compared to control groups, supporting its role as an anti-inflammatory agent.

Data Summary

PropertyValue
Molecular FormulaC19H32N2O13
Molecular Weight596.45 Da
Antimicrobial Activity (MIC)32 µg/mL against E. coli
Anti-inflammatory EffectSignificant reduction in edema

The primary mechanism through which this compound exerts its biological effects involves its incorporation into cellular pathways via glycosylation processes. By mimicking natural substrates, it can inhibit key enzymes that are crucial for bacterial growth and inflammatory responses.

Comparison with Similar Compounds

N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid

  • Structure : A disaccharide unit of bacterial peptidoglycan, consisting of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) linked via β(1→4) glycosidic bonds.
  • Key differences: The target compound includes three acetamido-oxane units instead of two, increasing its molecular complexity. The presence of a 2-aminobutanoic acid residue distinguishes it from MurNAc, which typically links to a peptide chain .
Parameter Target Compound N-Acetylmuramic Acid Derivative
Molecular Formula ~C28H51N4O20* C19H32N2O13
Average Mass ~900–1000 Da* 496.466 Da
Functional Groups 3× acetamido, aminobutanoic acid 2× acetamido, propanoic acid
Biological Role Hypothesized cell wall fragment Peptidoglycan backbone unit

*Inferred from structural analysis due to lack of explicit data.

Mono-Deacetylated Peptidoglycan Fragment (Compound 3 in )

  • Structure : A peptidoglycan analog with reduced acetylation, enhancing immune recognition.
  • Key differences: The target compound retains full acetylation across all oxane units, likely reducing its immunogenicity compared to deacetylated forms . The aminobutanoic acid replaces the traditional peptide crosslinkers seen in peptidoglycan.

Asparagine-Linked Glucosamine ()

  • Structure : A glucosamine-asparagine conjugate involved in glycoprotein biosynthesis.
  • The branched oxane architecture contrasts with simpler N-linked glycan precursors .

Matrix Metalloproteinase-12 Inhibitor ()

  • Structure : Features an acetamido-oxane core but includes a biphenyl sulfonamido group for enzyme inhibition.
  • Key differences :
    • The target compound lacks the sulfonamido moiety, suggesting divergent biological targets (e.g., bacterial systems vs. human proteases).
    • Higher hydrophilicity due to multiple hydroxy groups .

Physicochemical and Functional Insights

  • Solubility : High polarity due to hydroxy and hydroxymethyl groups, favoring aqueous environments.
  • Stability : Acetamido groups may protect against enzymatic degradation compared to deacetylated analogs .
  • Biological Interactions : Likely binds to lectins or immune receptors (e.g., TLR2/4) but with reduced affinity due to full acetylation .

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